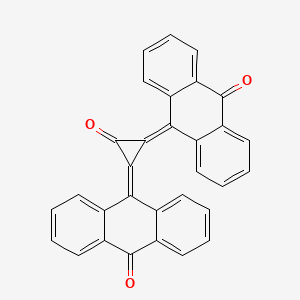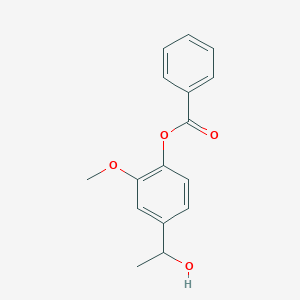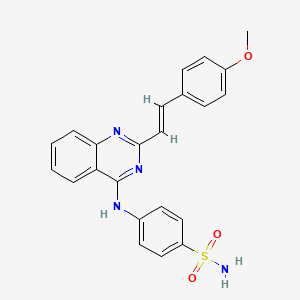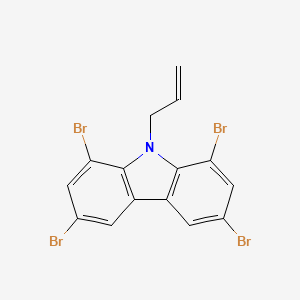
1,3,6,8-Tetrabromo-9-(prop-2-EN-1-YL)-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,6,8-Tetrabromo-9-(prop-2-EN-1-YL)-9H-carbazole is a brominated derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole and its derivatives are known for their applications in organic electronics, photonics, and as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,8-Tetrabromo-9-(prop-2-EN-1-YL)-9H-carbazole typically involves the bromination of carbazole followed by the introduction of the prop-2-EN-1-YL group. Bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The prop-2-EN-1-YL group can be introduced through a substitution reaction using an appropriate alkylating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination and alkylation reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,6,8-Tetrabromo-9-(prop-2-EN-1-YL)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove bromine atoms or reduce double bonds in the prop-2-EN-1-YL group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological processes and as a probe in biochemical assays.
Medicine: Possible applications in drug development and as a pharmacophore in medicinal chemistry.
Industry: Use in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 1,3,6,8-Tetrabromo-9-(prop-2-EN-1-YL)-9H-carbazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. In materials science, its electronic properties can influence the performance of organic electronic devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,6,8-Tetrabromo-9H-carbazole: Lacks the prop-2-EN-1-YL group but shares the brominated carbazole core.
9-(prop-2-EN-1-YL)-9H-carbazole: Lacks the bromine atoms but contains the prop-2-EN-1-YL group.
1,3,6,8-Tetrachloro-9-(prop-2-EN-1-YL)-9H-carbazole: Similar structure with chlorine atoms instead of bromine.
Uniqueness
1,3,6,8-Tetrabromo-9-(prop-2-EN-1-YL)-9H-carbazole is unique due to the combination of bromine atoms and the prop-2-EN-1-YL group, which can impart distinct electronic and steric properties
Eigenschaften
CAS-Nummer |
66294-06-2 |
|---|---|
Molekularformel |
C15H9Br4N |
Molekulargewicht |
522.9 g/mol |
IUPAC-Name |
1,3,6,8-tetrabromo-9-prop-2-enylcarbazole |
InChI |
InChI=1S/C15H9Br4N/c1-2-3-20-14-10(4-8(16)6-12(14)18)11-5-9(17)7-13(19)15(11)20/h2,4-7H,1,3H2 |
InChI-Schlüssel |
GFJOLGDLOHCSBS-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1C2=C(C=C(C=C2Br)Br)C3=C1C(=CC(=C3)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


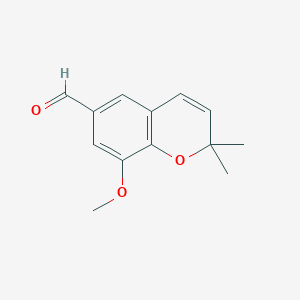
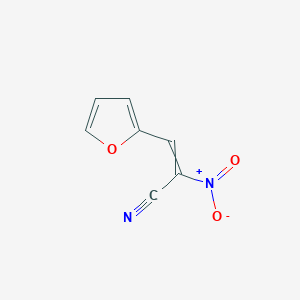
![N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea](/img/structure/B14460806.png)
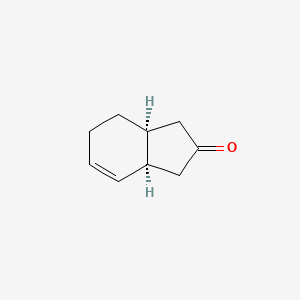

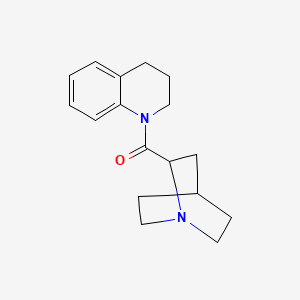
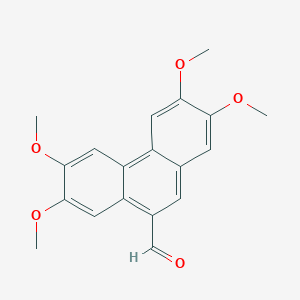
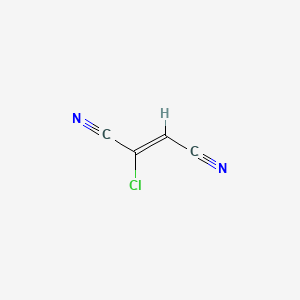
![2-{[(5-Nitrofuran-2-yl)methyl]amino}phenol](/img/structure/B14460831.png)
